

Theoretical Calculation of 5-Nitroisophthalaldehyde Electronic Structure

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Compound of Interest

Compound Name: 5-Nitroisophthalaldehyde

CAS No.: 36308-36-8

Cat. No.: B1356615

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A Computational Protocol for Reactivity & Spectroscopic Prediction

Executive Summary

5-Nitroisophthalaldehyde (CAS: 4541-32-6) acts as a critical electrophilic building block in the synthesis of Schiff base ligands, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Its reactivity is governed by the synergistic electron-withdrawing effects of the nitro group (

) at the C5 position and the two formyl groups (

) at C1 and C3.

This guide establishes a standardized Density Functional Theory (DFT) protocol to map the electronic landscape of 5-NIP. By quantifying the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), researchers can predict the thermodynamics of nucleophilic additions (e.g., hydrazone formation) with high precision.

Computational Methodology

To ensure reproducibility and chemical accuracy, the following level of theory is prescribed. This protocol balances computational cost with the accurate description of charge-transfer excitations characteristic of nitro-aromatics.

Functional & Basis Set Selection

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic nitro-compounds, providing accurate vibrational frequencies and geometries.
 - Alternative: For studying intermolecular interactions (e.g., crystal packing), use wB97X-D to account for dispersion forces.
- Basis Set: 6-311++G(d,p).^{[1][2][3][4]}
 - Justification: The diffuse functions (++) are non-negotiable for 5-NIP because the nitro group's oxygen atoms possess significant lone-pair electron density that extends far from the nucleus. The polarization functions (d,p) are required to accurately model the hybridization of the aromatic ring and carbonyls.

Solvation Model

- Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
- Solvents:
 - Gas Phase: For intrinsic electronic properties.^[5]
 - DMSO/Methanol: For mimicking experimental synthesis conditions of Schiff bases.

Structural Analysis & Geometric Optimization

Before electronic properties can be calculated, the molecular geometry must be optimized to a global minimum.

Conformational Locking

5-NIP exhibits rotational isomerism due to the formyl groups.

- Symmetry: The molecule likely adopts

symmetry (planar) or

depending on the rotation of the aldehyde groups relative to the nitro group.

- Protocol: Perform a Potential Energy Surface (PES) scan on the

dihedral angle to locate the global minimum.

Key Geometric Parameters (Predicted Benchmarks)

Based on analogous nitrobenzaldehyde derivatives [1, 2], the optimized geometry should converge within these ranges:

Parameter	Bond/Angle	Expected Value (Å / °)	Electronic Insight
Bond Length	(Aldehyde)	1.21 - 1.22 Å	Double bond character retained; slight shortening due to conjugation.
Bond Length	(Nitro)	1.22 - 1.23 Å	Resonance equivalence between the two oxygens.
Bond Length		1.46 - 1.48 Å	Single bond with partial double bond character due to resonance.
Bond Angle		~125°	Typical for hybridized nitrogen in nitro groups.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 5-NIP is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7]

- HOMO Location: Predominantly localized on the aromatic ring
-system and the oxygen lone pairs of the aldehyde groups.
- LUMO Location: Strongly localized on the nitro group and the carbonyl carbons. This confirms the molecule's nature as a strong electrophile.
- Energy Gap (
):
 - A lower gap (approx. 3.5 - 4.0 eV) compared to benzene indicates high chemical reactivity and "soft" character, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map is the primary visualization tool for predicting reaction sites.

- Red Regions (Negative Potential): Localized over the Nitro (
) oxygens and Carbonyl (
) oxygens. These areas act as hydrogen bond acceptors.
- Blue Regions (Positive Potential): Localized over the aldehyde hydrogens and the aromatic protons.
- Mechanistic Implication: The highly positive potential at the carbonyl carbon (due to the electron-withdrawing nitro group) makes 5-NIP significantly more reactive toward amines (Schiff base synthesis) than unsubstituted isophthalaldehyde.

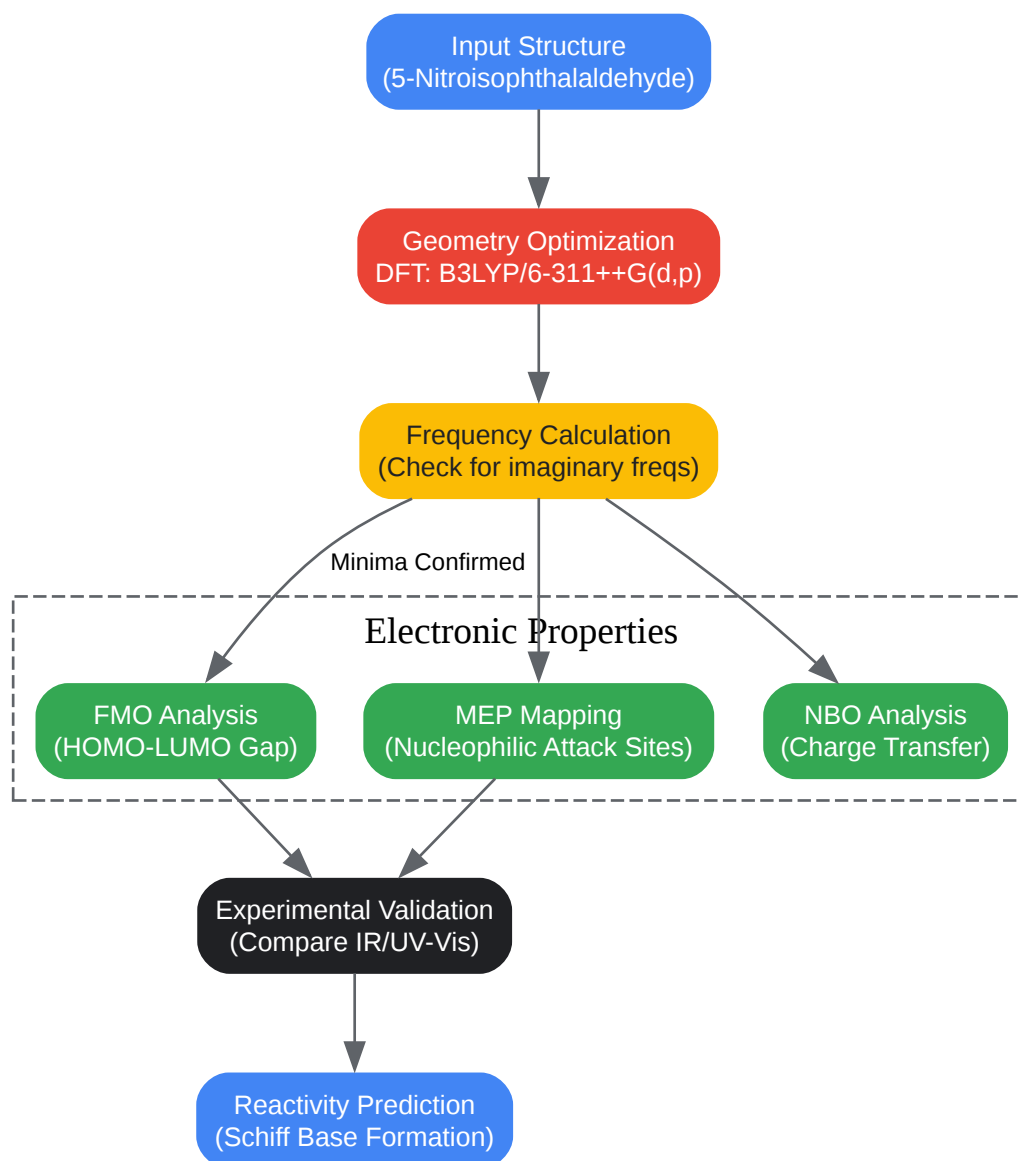
Spectroscopic Predictions (Validation)

To validate the theoretical model, compare calculated vibrational frequencies (scaled by ~0.961 for B3LYP) with experimental IR data.

Vibrational Mode	Predicted Frequency ()	Intensity	Assignment
	2850 - 2900	Weak	Fermi resonance doublet characteristic of aldehydes.
	1700 - 1720	Strong	Carbonyl stretching (electrophilic activation shifts this up).
	1530 - 1550	Strong	Asymmetric nitro stretch.
	1340 - 1360	Medium	Symmetric nitro stretch.

Visualization of Computational Workflow

The following diagram outlines the logical flow for the theoretical characterization of 5-NIP, from initial geometry construction to reactivity prediction.



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Figure 1: Step-by-step computational workflow for characterizing **5-Nitroisophthalaldehyde**.

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